

# aminomethanesulfonic acid crystal structure analysis

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## Compound of Interest

Compound Name: *Aminomethanesulfonic acid*

Cat. No.: *B080838*

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An in-depth analysis of the crystal structure of **aminomethanesulfonic acid** is hampered by the limited availability of publicly accessible, detailed crystallographic data for the parent compound. While the structures of several N-alkylated derivatives have been elucidated, providing insights into the behavior of the aminomethanesulfonate moiety, a comprehensive technical guide on the core molecule requires access to its specific crystallographic information file (CIF).

This guide, therefore, outlines the general experimental and computational workflow for such an analysis and presents the available data for a closely related derivative, N-(n-propyl)**aminomethanesulfonic acid**, as a case study. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with **aminomethanesulfonic acid** and its analogs.

## Experimental Protocols

The determination of a crystal structure, such as that of **aminomethanesulfonic acid**, follows a well-established experimental workflow.

## Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For **aminomethanesulfonic acid**, this would typically involve:

- Synthesis: **Aminomethanesulfonic acid** can be synthesized by the reaction of aminomethane with sulfur trioxide or by the sulfonation of methylamine. The crude product is then purified, often by recrystallization.
- Crystallization: Single crystals are grown by slowly cooling a saturated solution of the purified compound or by solvent evaporation. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth. Common techniques include:
  - Slow evaporation from an aqueous solution.
  - Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.
  - Cooling crystallization, where a saturated solution at an elevated temperature is slowly cooled to induce crystallization.

## X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated. Key parameters for data collection include:
  - X-ray source (e.g., Mo K $\alpha$  radiation)
  - Temperature (often performed at low temperatures, e.g., 100 K, to reduce thermal motion)
  - Detector type
  - Data collection strategy (e.g.,  $\omega$ -scans)

## Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

- **Data Processing:** The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

## Data Presentation: Case Study of N-(n-propyl)aminomethanesulfonic Acid

In the absence of publicly available crystallographic data for **aminomethanesulfonic acid**, we present the data for its derivative, N-(n-propyl)**aminomethanesulfonic acid**, to illustrate the type of quantitative information obtained from a crystal structure analysis.[\[1\]](#)

Table 1: Crystal Data and Structure Refinement for N-(n-propyl)**aminomethanesulfonic Acid**[\[1\]](#)

Parameter	Value
Empirical formula	C <sub>4</sub> H <sub>11</sub> NO <sub>3</sub> S
Formula weight	153.20
Crystal system	Orthorhombic
Space group	Iba2
a (Å)	8.8405(6)
b (Å)	20.6348(12)
c (Å)	8.0433(7)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	1467.27(18)
Z	8
Calculated density (Mg/m <sup>3</sup> )	1.386
Absorption coefficient (mm <sup>-1</sup> )	0.346
F(000)	656
Crystal size (mm <sup>3</sup> )	0.10 × 0.15 × 0.34
Theta range for data collection (°)	2.58 to 28.33
Index ranges	-11 ≤ h ≤ 11, -27 ≤ k ≤ 27, -10 ≤ l ≤ 10
Reflections collected	11438
Independent reflections	1754 [R(int) = 0.0455]
Completeness to theta = 25.242°	99.9 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1754 / 1 / 89

Goodness-of-fit on $F^2$	1.053
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.0347$ , $wR_2 = 0.0865$
R indices (all data)	$R_1 = 0.0409$ , $wR_2 = 0.0940$
Largest diff. peak and hole ( $e.\text{\AA}^{-3}$ )	0.189 and -0.160

Table 2: Selected Bond Lengths ( $\text{\AA}$ ) for N-(n-propyl)aminomethanesulfonic Acid<sup>[1]</sup>

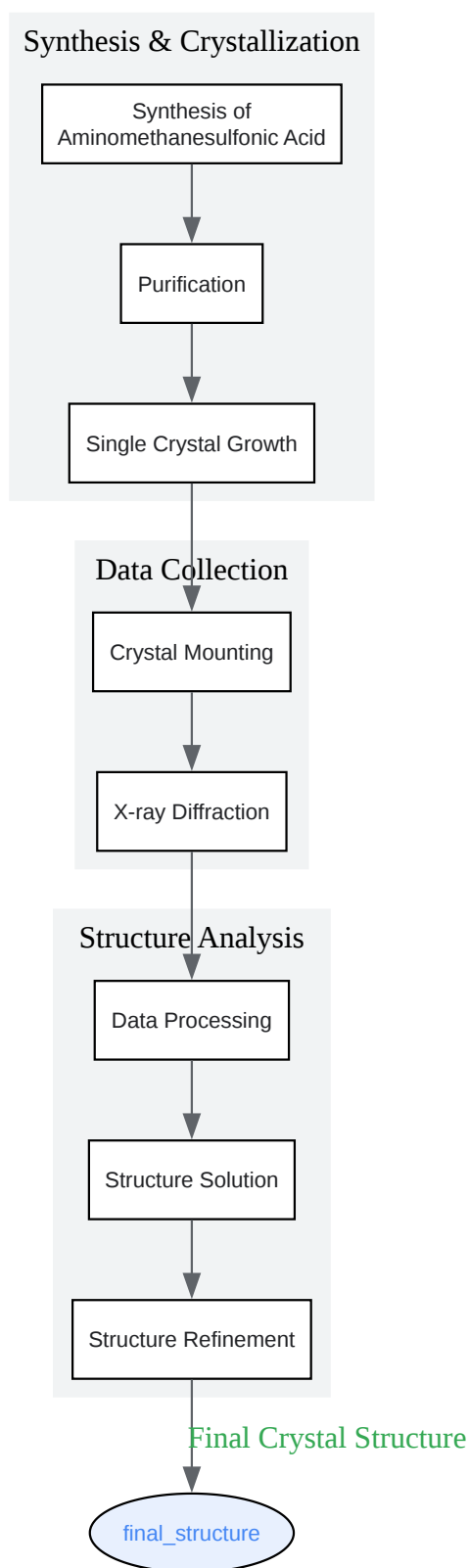
Bond	Length ( $\text{\AA}$ )
S(1)-O(1)	1.454(2)
S(1)-O(2)	1.458(2)
S(1)-O(3)	1.461(2)
S(1)-C(1)	1.782(3)
N(1)-C(1)	1.481(4)
N(1)-C(2)	1.490(4)
C(2)-C(3)	1.512(4)
C(3)-C(4)	1.515(5)

Table 3: Selected Bond Angles ( $^\circ$ ) for N-(n-propyl)aminomethanesulfonic Acid<sup>[1]</sup>

Angle	Angle (°)
O(1)-S(1)-O(2)	113.29(13)
O(1)-S(1)-O(3)	112.83(13)
O(2)-S(1)-O(3)	112.55(13)
O(1)-S(1)-C(1)	105.81(13)
O(2)-S(1)-C(1)	105.74(13)
O(3)-S(1)-C(1)	105.74(13)
N(1)-C(1)-S(1)	111.9(2)
C(1)-N(1)-C(2)	114.9(2)
N(1)-C(2)-C(3)	110.1(3)
C(2)-C(3)-C(4)	112.1(3)

## Visualization of Experimental Workflow

The logical flow of a crystal structure analysis can be visualized as follows:



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Experimental workflow for crystal structure analysis.

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## References

- 1. researchgate.net [researchgate.net]
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